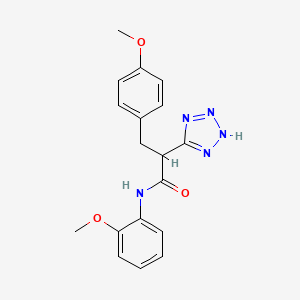

![molecular formula C18H28INO5 B2740189 1'-Tert-butyl 1-ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate CAS No. 2225141-25-1](/img/structure/B2740189.png)

1'-Tert-butyl 1-ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

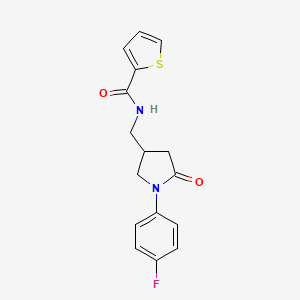

The compound “1’-Tert-butyl 1-ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1,1’-dicarboxylate” is a type of substituted bicyclo[2.1.1]hexane (BCH). These BCHs are emerging as new bicyclic hydrocarbon bioisosteres for ortho- and meta-substituted benzenes . They play an increasingly high-profile role as saturated bioisosteres of benzenoids in medicinal chemistry and crop science .

Synthesis Analysis

The synthesis of BCHs has been achieved through a catalytic approach that involves an atom-economical intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones . This process is catalyzed by SmI2 and can accommodate a wide range of electron-deficient alkenes and substituted BCB ketones . The product BCH ketones have been shown to be versatile synthetic intermediates .Molecular Structure Analysis

The molecular structure of BCHs is characterized by a bicyclic hydrocarbon scaffold, which is rich in sp3 hybridized carbon atoms . This structure is a key feature that contributes to their role as bioisosteres of benzenoids .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of BCHs is the intermolecular coupling between olefins and BCB ketones . This reaction is catalyzed by SmI2 and is underpinned by a radical-relay mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of BCHs are influenced by their sp3-rich and strained bicyclic scaffolds . These properties play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .Aplicaciones Científicas De Investigación

Spirocyclic Compound Synthesis

Spirocyclic compounds, including those with piperidine rings, are valuable intermediates in organic synthesis due to their potential in drug development and material science. For example, Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for selective derivation on azetidine and cyclobutane rings, offering a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Molecular Structure Characterization

The study of molecular structures of spirocyclic and piperidine-containing compounds provides insights into their potential applications. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, characterizing it using NMR spectroscopy and X-ray diffraction analysis. This research demonstrates the role of these compounds in exploring new chemical spaces and understanding molecular interactions (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Synthetic Methodologies

Research into efficient synthetic methodologies for spirocyclic and piperidine derivatives continues to be a significant area of study. Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, highlighting a new scaffold for the preparation of substituted piperidines through regioselective ring-opening and 1,3-dipolar cycloaddition reactions. This work underscores the importance of developing new synthetic routes for the creation of complex organic molecules with potential therapeutic uses (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

1-O'-tert-butyl 4-O-ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28INO5/c1-5-23-13(21)17-10-16(11-17,12-19)25-18(17)6-8-20(9-7-18)14(22)24-15(2,3)4/h5-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHURLNZOKMQIRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC(C1)(OC23CCN(CC3)C(=O)OC(C)(C)C)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28INO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Tert-butyl 1-ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

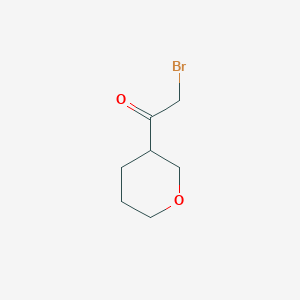

![3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B2740109.png)

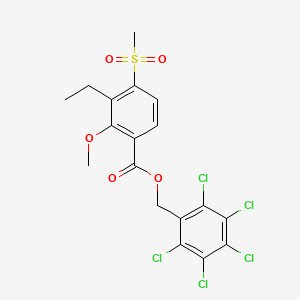

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methylbenzamide](/img/structure/B2740113.png)

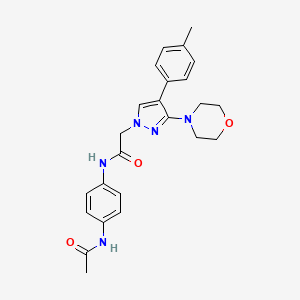

![8-chloro-1-(chloromethyl)-4-(4-ethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2740119.png)